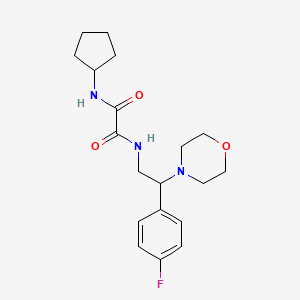

N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

描述

N1-Cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentyl group at the N1 position and a substituted morpholinoethyl-4-fluorophenyl moiety at the N2 position. The compound’s structure integrates a rigid cyclopentyl ring and a flexible morpholinoethyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

属性

IUPAC Name |

N'-cyclopentyl-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O3/c20-15-7-5-14(6-8-15)17(23-9-11-26-12-10-23)13-21-18(24)19(25)22-16-3-1-2-4-16/h5-8,16-17H,1-4,9-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSXXHAEHWLMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the oxalamide class and features a cyclopentyl group, a fluorophenyl moiety, and a morpholinoethyl group. The general structure can be represented as follows:

Synthesis Methodology:

The synthesis typically involves several steps:

- Formation of N-cyclopentyl oxalamide: Reaction of cyclopentylamine with oxalyl chloride.

- Introduction of the fluorophenyl group: Reacting the intermediate with 4-fluorobenzaldehyde.

- Addition of morpholinoethyl group: Final reaction with morpholine and an alkylating agent.

This multi-step synthesis allows for the precise incorporation of functional groups that contribute to the compound's biological activity.

Biological Activity

This compound exhibits several notable biological activities:

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.

- Anticancer Properties: Research indicates potential cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Inhibition: The compound has been identified as an inhibitor of lactate dehydrogenase (LDH), an enzyme critical in metabolic processes associated with cancer cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding: The compound may bind to certain receptors or enzymes, modulating their activity. For instance, inhibition of LDH leads to reduced lactate production, which can affect tumor metabolism.

- Signal Transduction Pathways: By influencing various signaling pathways, including those associated with cell survival and apoptosis, the compound can alter cellular responses to stress and growth signals.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Case Study Example:

In a study evaluating the anti-inflammatory properties, researchers treated macrophages with varying concentrations of this compound. Results indicated a dose-dependent reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

科学研究应用

Medicinal Chemistry

N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity: Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms involved may include apoptosis induction and cell cycle arrest.

- Neuropharmacology: Its structural similarity to known psychoactive compounds suggests potential antidepressant properties. Research is ongoing to elucidate its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.

The compound's biological activities can be categorized as follows:

- Cell Proliferation Inhibition: Studies have shown that this compound can inhibit cell growth in specific cancer types, with IC50 values ranging between 10 µM and 20 µM depending on the cell line tested.

- Receptor Binding Affinity: The fluorine substituent enhances the compound's ability to bind to various receptors, which may contribute to its pharmacological effects.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 15 µM.

Study 2: Neuropharmacological Effects

In a preclinical model of depression, the compound was administered to rodents, resulting in increased levels of serotonin and improved behavioral outcomes in tests measuring depressive-like symptoms. This suggests potential utility as an antidepressant agent.

相似化合物的比较

Comparison with Similar Compounds

The oxalamide scaffold is a versatile pharmacophore, and modifications to its substituents significantly alter biological activity. Below is a comparative analysis of structurally or functionally related compounds:

Structural Analogues

Key Findings

Substituent Effects on Activity: The morpholinoethyl group in the target compound and N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () enhances cytotoxicity, likely due to improved membrane permeability or interaction with cellular targets. Both compounds exhibit activity comparable to cisplatin, a chemotherapeutic standard . Cyclopentyl vs.

Mechanistic Insights: Compound 41 (N1-cyclopentyl-N2-thiazolyl oxalamide) binds to EcMetAP1 via bidentate coordination to a Co(II) auxiliary metal, a mechanism that may extend to the target compound if it interacts with metalloenzymes .

Safety and Toxicity: Structurally related oxalamides (e.g., S336) exhibit low toxicity in flavoring applications, with NOEL (No Observed Effect Level) values of 100 mg/kg bw/day . However, cytotoxicity data for the target compound and its morpholinoethyl analogs suggest context-dependent toxicity, necessitating further safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。